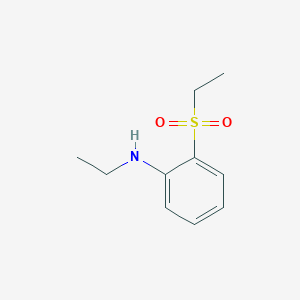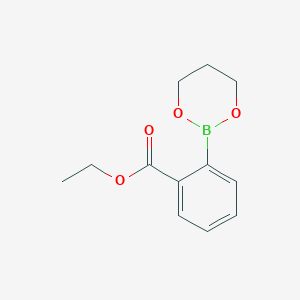
2-(ethanesulfonyl)-N-ethylaniline
Descripción general
Descripción
2-(Ethanesulfonyl)-N-ethylaniline (2-ESA) is a novel compound with promising applications in the fields of synthetic organic chemistry and biochemistry. It is a versatile compound that can be used as a reactant, intermediate, or catalyst in a variety of chemical reactions. 2-ESA is a member of the sulfonamides family and is used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 2-(Ehanesulfonyl)-N-Ethylaniline
Synthesis and Thermolysis in Organic Chemistry
The synthesis and thermal behavior of compounds related to 2-(ethanesulfonyl)-N-ethylaniline have been explored in organic chemistry. For instance, studies have focused on the synthesis and thermolysis of compounds like 2-(phenylthio)ethanesulfonyl chloride, which shares structural similarities with 2-(ethanesulfonyl)-N-ethylaniline. These studies contribute to understanding the reaction mechanisms and stability of such compounds under different conditions (King & Khemani, 1985).Biochemistry and Enzyme Systems
Research in biochemistry has utilized analogs of 2-(ethanesulfonyl)-N-ethylaniline. For example, studies on the preparation of coenzyme M analogs and their activity in enzyme systems in Methanobacterium have been conducted. These studies enhance the understanding of biochemical pathways and enzyme functions (Gunsalus, Romesser, & Wolfe, 1978).Polymer Science and Materials Engineering
In the field of polymer science, compounds structurally related to 2-(ethanesulfonyl)-N-ethylaniline have been synthesized and studied for their potential applications in materials engineering. Research on polymers such as poly(2-ethylaniline) complexes with poly(styrenesulfonic acid) highlights the potential of these compounds in developing new materials with specific electrical and physical properties (Lin & Yang, 2005).Environmental Science and Photocatalysis
Studies in environmental science have investigated the photocatalytic oxidation of related compounds like 2-chloroethyl ethyl sulfide over TiO2. This research is significant for understanding the degradation and transformation of environmental pollutants under photocatalytic conditions (Martyanov & Klabunde, 2003).Chemical Synthesis and Reaction Mechanisms
In chemical synthesis, studies have explored the reactivity and synthesis mechanisms of compounds like laquinimod, which involves a reaction with N-ethylaniline. Understanding these mechanisms is crucial for the development of new pharmaceuticals and organic compounds (Jansson et al., 2006).
Mecanismo De Acción
Mode of Action
The mode of action of 2-(ethanesulfonyl)-N-ethylaniline is not well-understood. It’s possible that this compound interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The resulting changes could involve alterations in the conformation or activity of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-(ethanesulfonyl)-N-ethylaniline are currently unknown. Given its chemical structure, it might be involved in reactions related to the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(ethanesulfonyl)-N-ethylaniline are not well-studied. Factors such as solubility, stability, and molecular size could influence its bioavailability. For instance, its absorption could be influenced by its solubility in biological fluids, while its distribution could be affected by its ability to cross cell membranes .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, from signal transduction to metabolic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(ethanesulfonyl)-N-ethylaniline. Factors such as temperature, pH, and the presence of other molecules could affect its stability and reactivity. Moreover, the physiological environment within the body, including factors like enzyme levels, pH, and the presence of other metabolites, could influence its efficacy .
Propiedades
IUPAC Name |
N-ethyl-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUTMSQPWOQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-ethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)






![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
